molecular formula C26H26N2O2S B2845359 4,5-diphenyl-1-propyl-1H-imidazol-2-yl 4-methylbenzyl sulfone CAS No. 338957-10-1

4,5-diphenyl-1-propyl-1H-imidazol-2-yl 4-methylbenzyl sulfone

Cat. No.: B2845359
CAS No.: 338957-10-1
M. Wt: 430.57
InChI Key: KCTPVTPOPZWDJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .


Physical and Chemical Properties Analysis

1, 3-diazole is an amphoteric in nature i.e., it shows both acidic and basic properties .

Scientific Research Applications

Antioxidant Applications

Research has shown that derivatives of the imidazole compound exhibit promising antioxidant properties. For instance, a series of 5-substituted 1-aryl-2,3-diphenyl imidazoles demonstrated significant antioxidant activity in various in vitro assays, including DPPH, ABTS, and iron reducing power assays. These compounds, particularly those bearing hydroxy and methoxy groups on the 2-substituted phenyl moiety, showed predominant antioxidant activity, indicating the potential of imidazole derivatives in oxidative stress-related applications (N. Naik, H. V. Kumar, & J. Rangaswamy, 2012).

Antiproliferative and Enzyme Inhibition

A series of 2,4,5-triphenyl imidazole derivatives were synthesized and evaluated for their antioxidant, acetylcholinesterase (AChE), xanthine oxidase (XO) inhibitory activities, and antiproliferative properties. Compounds demonstrated significant activity in both DPPH and ABTS assays, highlighting their potential as therapeutic molecules. Additionally, certain derivatives showed notable activity as XO inhibitors and displayed antiproliferative properties against various cancer cell lines, suggesting the utility of imidazole derivatives in developing treatments for neurodegenerative diseases and cancer (Eduardo Noriega-Iribe et al., 2020).

Chemical Synthesis and Catalysis

Imidazole derivatives are utilized in chemical synthesis and catalysis. For example, a novel liquid salt derived from imidazole was characterized for its solvent-catalytic efficiency in the one-pot synthesis of xanthenes. This demonstrates the versatility of imidazole derivatives as catalysts in organic synthesis, offering efficient pathways for the generation of valuable chemical compounds under mild conditions (N. G. Khaligh et al., 2019).

Electroluminescent Devices

Diphenylsulfone derivatives substituted with imidazole moieties have been investigated for their potential in electroluminescent devices. These compounds exhibit high triplet energy levels, favorable for hosting materials in devices exhibiting thermally activated delayed fluorescence (TADF). Among these, bis(4-(4-methoxy-9H-carbazole-9-yl)phenyl)sulfone was highlighted for its superior performance, demonstrating the utility of imidazole and diphenylsulfone derivatives in the development of efficient electroluminescent materials (O. Bezvikonnyi et al., 2020).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Given the wide range of biological activities of imidazole derivatives, there is a great importance of heterocyclic ring containing drugs . Therefore, it is necessary for the development of a new drug that overcomes the AMR problems .

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfonyl]-4,5-diphenyl-1-propylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2S/c1-3-18-28-25(23-12-8-5-9-13-23)24(22-10-6-4-7-11-22)27-26(28)31(29,30)19-21-16-14-20(2)15-17-21/h4-17H,3,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTPVTPOPZWDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(N=C1S(=O)(=O)CC2=CC=C(C=C2)C)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.